(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
Description
Properties
IUPAC Name |
propan-2-yl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(2)21-17(20)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQPFHXGISZIQ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves a multi-step process. The starting materials include 2-chlorophenyl furan and isopropyl cyanoacetate. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted acrylates.
Scientific Research Applications
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the development of bioactive molecules and probes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Electronic and Steric Properties
- 3-Trifluoromethylphenyl (Compound in ) : The CF₃ group is a stronger electron-withdrawing substituent than Cl, significantly increasing lipophilicity (logP) and metabolic stability. This may enhance membrane permeability in biological applications.
- 3-Chloro-4-methoxyphenyl (Compound in ): The combination of Cl (electron-withdrawing) and OCH₃ (electron-donating) creates a polarized aromatic system, which could alter solubility and intermolecular interactions compared to monosubstituted analogs.
Ester Group Influence
- Isopropyl Ester (Target Compound and ) : The bulky isopropyl group may reduce solubility in polar solvents but improve bioavailability by slowing ester hydrolysis in vivo.
Biological Activity
(E)-Isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its structure, characterized by the presence of a furan ring and a cyanoacrylate moiety, suggests various biological activities, particularly in antimicrobial and antifungal domains.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a furan ring substituted with a 2-chlorophenyl group, which may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClO₃ |
| Molecular Weight | 303.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds, particularly focusing on their efficacy against Candida species. A study evaluating propyl (E)-3-(furan-2-yl) acrylate, which shares structural similarities with this compound, reported significant antifungal activity against Candida albicans, C. glabrata, C. parapsilosis, and C. tropicalis. The minimum inhibitory concentration (MIC) values for these species ranged from 64 to 512 μg/mL for the synthetic compound, while amphotericin B and fluconazole showed MICs of 1 to 2 μg/mL and 32 to 256 μg/mL, respectively .
Mechanism of Action:
The antifungal mechanism appears to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This action leads to alterations in fungal morphology, reducing virulence factors such as the formation of pseudohyphae and chlamydospores .
Antimicrobial Activity
In addition to antifungal properties, compounds structurally related to this compound have demonstrated antimicrobial activity against various bacterial strains. The presence of the furan ring is believed to contribute to this activity by enhancing membrane permeability or disrupting metabolic pathways within microbial cells.
Case Studies and Research Findings
- Study on Antifungal Efficacy :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves Knoevenagel condensation between a furan-substituted aldehyde and an isopropyl cyanoacetate derivative. Key steps include activating the aldehyde with electron-withdrawing groups (e.g., 2-chlorophenyl) to enhance reactivity and using catalysts like piperidine or DBU. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., furan protons at δ 6.5–7.5 ppm and cyano group at ~110 ppm).
- IR : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (ester C=O) validate functional groups.
- X-ray crystallography : Resolves stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding) .
Q. How does the 2-chlorophenyl substituent influence the compound's electronic properties?
The electron-withdrawing chlorine atom stabilizes the furan ring via inductive effects, lowering the LUMO energy and enhancing electrophilicity. This increases reactivity in cycloaddition reactions and improves binding to biological targets like proteases .
Q. What are the stability considerations for this compound under varying storage conditions?
Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the cyanoacrylate moiety. Degradation products (e.g., carboxylic acids) are monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the furan ring's substitution pattern critical to the compound's bioactivity?
The 2-chlorophenyl group at the furan's 5-position enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites, as shown in molecular docking studies against NS2B/NS3 proteases .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide structural modifications?
DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. For example, replacing chlorine with trifluoromethyl increases electron deficiency, improving inhibitory potency against viral proteases .
Q. What strategies resolve discrepancies between computational binding affinities and experimental IC values?
- Solvent corrections : Include implicit solvation models (e.g., PCM) in DFT to account for aqueous environments.
- Dynamic simulations : MD simulations (AMBER/CHARMM) refine docking poses by modeling protein flexibility .
Q. How do structural analogs compare in biological activity?
Q. What crystallographic software tools are optimal for refining the compound's structure?
Q. How can fragment-based design improve pharmacokinetic properties?
Introduce polar groups (e.g., morpholine) to the acrylate backbone to enhance solubility while retaining affinity. Pharmacophore modeling (Schrödinger Phase) identifies critical interactions (e.g., hydrogen bonds with catalytic triad residues) .
Q. Methodological Notes
- Contradiction Handling : Conflicting bioactivity data may arise from assay variability (e.g., fluorescence vs. FRET-based protease assays). Validate via orthogonal methods (e.g., SPR for binding kinetics) .
- Data Tables : Include comparative tables for analogs (e.g., substituent effects on IC) to guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
